N-(2-Aminoethyl)-D-gluconamide

Scale Inhibition Green Chemistry Water Treatment

Procure N-(2-Aminoethyl)-D-gluconamide for green BaSO4 scale inhibition (51% efficacy) or as a key synthetic intermediate for pH-responsive drug delivery systems. Its terminal aminoethyl group enables direct grafting to polysaccharides (e.g., hyaluronic acid), a functional advantage over non-aminated gluconamides. Ideal for R&D in water treatment and targeted cancer nanotherapeutics.

Molecular Formula C8H18N2O6
Molecular Weight 238.24 g/mol
CAS No. 74426-36-1
Cat. No. B1630273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)-D-gluconamide
CAS74426-36-1
Molecular FormulaC8H18N2O6
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC(CNC(=O)C(C(C(C(CO)O)O)O)O)N
InChIInChI=1S/C8H18N2O6/c9-1-2-10-8(16)7(15)6(14)5(13)4(12)3-11/h4-7,11-15H,1-3,9H2,(H,10,16)/t4-,5-,6+,7-/m1/s1
InChIKeyOTKYKZFJTYEDBX-MVIOUDGNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Aminoethyl)-D-gluconamide (CAS 74426-36-1): Verified Baseline for Procurement and Research


N-(2-Aminoethyl)-D-gluconamide (CAS 74426-36-1) is a sugar-based amide with the molecular formula C8H18N2O6 and a molecular weight of approximately 238.24 g/mol [1]. It belongs to the class of D-gluconamides, which are derivatives of δ-gluconolactone [2]. This compound is characterized by a high number of hydrogen bond donors (7) and acceptors (7), a calculated LogP of -4.6, and a topological polar surface area of 156 Ų, indicating high hydrophilicity [1].

Why N-(2-Aminoethyl)-D-gluconamide (CAS 74426-36-1) Cannot Be Replaced by Generic Analogs in Critical Applications


While the D-gluconamide class shares a common sugar-derived scaffold, simple substitution among analogs is not scientifically valid. Key properties such as anti-scaling efficacy and self-assembly behavior are exquisitely sensitive to the structure of the amide moiety [1]. For instance, in a series of 13 evaluated D-gluconamides, inhibition of BaSO4 precipitation varied from negligible to 51%, directly correlating with specific N-substituents [1]. Similarly, the presence and nature of the amide group, as in N-(2-Aminoethyl)-D-gluconamide versus simple gluconic acid derivatives, is crucial for enabling specific bioconjugation chemistries, such as grafting onto polysaccharides for drug delivery [2]. Therefore, selection must be based on application-specific, quantitative performance data, not class-level assumptions.

N-(2-Aminoethyl)-D-gluconamide (CAS 74426-36-1): A Guide to Quantifiable Performance Differentiation


Comparative Anti-Scaling Efficacy of D-Gluconamides Against BaSO4 Precipitation

In a comparative study of 13 D-gluconamide derivatives, N-(2-Aminoethyl)-D-gluconamide (identified as compound 6d) demonstrated a specific, quantifiable level of BaSO4 scale inhibition. This performance is compared to a structurally distinct analog, N-octyl-D-gluconamide (6c), which showed a different inhibitory value. The data confirms that N-substituent identity directly dictates anti-scaling performance, precluding generic substitution [1].

Scale Inhibition Green Chemistry Water Treatment

Facile Grafting via Aminoethyl Handle for pH-Responsive Drug Delivery

N-(2-Aminoethyl)-D-gluconamide provides a unique structural advantage for bioconjugation due to its terminal primary amine. This functional group enables its direct grafting onto hyaluronic acid polymers via amide bond formation, a synthetic route not accessible with simple gluconic acid or D-gluconamide analogs lacking this amine [1]. The resulting N-(2-aminoethyl)-gluconamide-grafted hyaluronic acid conjugate exhibits a defined pH-responsive drug release profile when crosslinked with bortezomib via boronate ester bonds, demonstrating targeted anticancer efficacy [1].

Drug Delivery Bioconjugation Polysaccharide Modification

Defined HPLC Method for Purity Analysis and Quality Control

A validated reverse-phase (RP) HPLC method has been established for the analysis of N-(2-Aminoethyl)-D-gluconamide. This method utilizes a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid, and is noted as scalable for preparative separation and suitable for pharmacokinetic studies [1]. While this is a vendor-developed application note and lacks direct comparative retention time data against other D-gluconamides, it provides a defined, actionable analytical starting point for procurement quality control.

Analytical Chemistry Quality Control HPLC Method Development

N-(2-Aminoethyl)-D-gluconamide (CAS 74426-36-1): Evidence-Backed Application Scenarios for Targeted Procurement


Green Scale Inhibitor Development for Industrial Water Systems

Procurement of N-(2-Aminoethyl)-D-gluconamide is scientifically justified for developing biodegradable scale inhibitors targeting barium sulfate (BaSO4) scale. Evidence shows it achieves a 51% inhibition of BaSO4 precipitation [1]. This specific performance metric allows for its rational selection as a lead compound or benchmark in green chemistry programs focused on industrial water treatment, cooling towers, and oilfield operations.

Synthesis of Targeted, pH-Responsive Drug Delivery Nanocarriers

This compound is a key synthetic intermediate for creating advanced drug delivery systems. Its terminal aminoethyl group facilitates direct grafting onto polysaccharide backbones like hyaluronic acid [1]. This functionalization enables the construction of nanoconjugates that crosslink with boronic acid-containing drugs (e.g., bortezomib) to achieve pH-responsive, targeted release, a capability not offered by non-aminated gluconamides [1].

Analytical Method Development and QC Reference Standard

For analytical and quality control laboratories, N-(2-Aminoethyl)-D-gluconamide serves as a specific analyte for which a defined HPLC method exists [1]. Procuring the compound is essential for method transfer, validation, and as a reference standard for purity analysis in research settings, ensuring reproducible and comparable results across studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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